molecular formula C9H7BrF2O B13468142 1-Bromo-2-(2,2-difluorocyclopropoxy)benzene

1-Bromo-2-(2,2-difluorocyclopropoxy)benzene

Cat. No.: B13468142
M. Wt: 249.05 g/mol
InChI Key: VOGDTXGMAGVKGN-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2-difluorocyclopropoxy)benzene is an organic compound with the molecular formula C9H7BrF2O It is a derivative of benzene, where a bromine atom and a 2,2-difluorocyclopropoxy group are substituted at the 1 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(2,2-difluorocyclopropoxy)benzene typically involves the reaction of 1-bromo-2-nitrobenzene with 2,2-difluorocyclopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The nitro group is then reduced to an amino group using a reducing agent like iron powder or tin chloride, followed by diazotization and subsequent substitution with a bromine source to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2,2-difluorocyclopropoxy)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles in the presence of a catalyst.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Electrophilic Aromatic Substitution: Products like 1-chloro-2-(2,2-difluorocyclopropoxy)benzene or 1-nitro-2-(2,2-difluorocyclopropoxy)benzene.

    Nucleophilic Substitution: Products like 1-amino-2-(2,2-difluorocyclopropoxy)benzene or 1-thio-2-(2,2-difluorocyclopropoxy)benzene.

    Oxidation: Products like 1-bromo-2-(2,2-difluorocyclopropoxy)quinone.

    Reduction: Products like 1-bromo-2-(2,2-difluorocyclopropoxy)cyclohexane.

Scientific Research Applications

1-Bromo-2-(2,2-difluorocyclopropoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive compound. It may serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2,2-difluorocyclopropoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and difluorocyclopropoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2,2-difluorocyclopropyl)benzene: Similar in structure but lacks the oxygen atom in the cyclopropyl group.

    1-Bromo-2-(2,2-difluorocyclopropyl)ethane: Similar in structure but has an ethane backbone instead of a benzene ring.

    1-Bromo-2-(2,2-difluorocyclopropyl)propane: Similar in structure but has a propane backbone instead of a benzene ring.

Uniqueness

1-Bromo-2-(2,2-difluorocyclopropoxy)benzene is unique due to the presence of both bromine and difluorocyclopropoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H7BrF2O

Molecular Weight

249.05 g/mol

IUPAC Name

1-bromo-2-(2,2-difluorocyclopropyl)oxybenzene

InChI

InChI=1S/C9H7BrF2O/c10-6-3-1-2-4-7(6)13-8-5-9(8,11)12/h1-4,8H,5H2

InChI Key

VOGDTXGMAGVKGN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)OC2=CC=CC=C2Br

Origin of Product

United States

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